molecular formula C16H27FO4SSi B14860475 (S)-2-((tert-butyldimethylsilyl)oxy)-3-fluoropropyl 4-methylbenzenesulfonate

(S)-2-((tert-butyldimethylsilyl)oxy)-3-fluoropropyl 4-methylbenzenesulfonate

Cat. No.: B14860475
M. Wt: 362.5 g/mol
InChI Key: DWNMJTVUGSTGNN-CQSZACIVSA-N
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Description

(S)-2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropyl 4-methylbenzenesulfonate is a silylated compound known for its unique chemical properties. It is often used in various chemical reactions and research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-butyldimethylsilyl)oxy)-3-fluoropropyl 4-methylbenzenesulfonate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The fluorination step can be achieved using diethylaminosulfur trifluoride (DAST) or similar reagents. The final step involves the sulfonation of the fluorinated intermediate with 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield the free hydroxyl group.

    Fluorination Reactions: The fluorine atom can be further modified or replaced in subsequent reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid in methanol are used for deprotection.

    Fluorination: Reagents like DAST or Selectfluor are used for introducing or modifying fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with sodium azide yields the corresponding azide compound, while deprotection results in the free hydroxyl derivative.

Scientific Research Applications

(S)-2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropyl 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated analogs of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-((tert-butyldimethylsilyl)oxy)-3-fluoropropyl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles and its ability to undergo deprotection reactions. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. For example, in drug development, the compound may interact with biological targets through its fluorinated moiety, influencing the pharmacokinetics and pharmacodynamics of the resulting drug.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in (S)-2-((tert-butyldimethylsilyl)oxy)-3-fluoropropyl 4-methylbenzenesulfonate imparts unique properties such as increased stability and reactivity, making it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C16H27FO4SSi

Molecular Weight

362.5 g/mol

IUPAC Name

[(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-fluoropropyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C16H27FO4SSi/c1-13-7-9-15(10-8-13)22(18,19)20-12-14(11-17)21-23(5,6)16(2,3)4/h7-10,14H,11-12H2,1-6H3/t14-/m1/s1

InChI Key

DWNMJTVUGSTGNN-CQSZACIVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](CF)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CF)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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